(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. These derivatives showed variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Biological Activity in Medicinal Chemistry
Mhaske et al. (2014) synthesized derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone and tested them for in vitro antibacterial activity. These compounds displayed moderate to good antimicrobial activity, suggesting their relevance in medicinal chemistry Mhaske, Shelke, Raundal, & Jadhav, 2014.
Anti-inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) investigated novel derivatives related to this compound for their potential as anti-inflammatory and analgesic agents. The study found that some compounds had significant activity against COX-1/COX-2 inhibitors and demonstrated notable analgesic and anti-inflammatory properties Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Antipsychotic Potential
Wise et al. (1987) explored the antipsychotic potential of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . These compounds showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating their potential use in antipsychotic therapy Wise et al., 1987.
Anticancer Activity
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including structures similar to this compound, and evaluated their anticancer activity. Some compounds showed higher activity than the reference drug doxorubicin, suggesting their potential as anticancer agents Hafez, El-Gazzar, & Al-Hussain, 2016.
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-10-15(21(2)20-12)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(25-3)11-16(14)26-18/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQHPMWIFLVCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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